1-Hydroxyxanthone
Overview
Description
1-Hydroxyxanthone is a chemical compound with the molecular formula C13H8O3 . It is also known by other names such as 1-Hydroxy-9H-xanthen-9-one .
Synthesis Analysis
A series of 3-pentyloxy-1-hydroxyxanthone derivatives were synthesized by four-step reactions: first cyclocondensation between salicylic acid and phloroglucinol in the presence of Eaton’s reagents, then alkylation with 1,5-dibromopentane, followed by nucleophilic substitution by different nucleophiles to obtain final compounds . Another method involved synthesizing hydroxyxanthones in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material .
Molecular Structure Analysis
The molecular structure of 1-Hydroxyxanthone has been elucidated using spectroscopic techniques . The energy difference between the cis and trans conformers of 1-Hydroxyxanthone rises to a value of ΔEIMHB = 49.4 kJ mol −1 .
Chemical Reactions Analysis
Hydroxyxanthones have been evaluated as antioxidant agents through radical scavenging assay . They have also been evaluated as anticancer agents through in vitro assays against WiDr, MCF-7, and HeLa cancer cell lines .
Physical And Chemical Properties Analysis
1-Hydroxyxanthone has an average mass of 212.201 Da and a monoisotopic mass of 212.047348 Da . More detailed physical and chemical properties would require specific experimental data.
Scientific Research Applications
Erectile Dysfunction Treatment : 1,7-Dimethoxy-2-hydroxyxanthone, a derivative of 1-hydroxyxanthone, has shown potential in treating erectile dysfunction due to its relaxation activity on rabbit corpus cavernosum (Liu, Mei, & Duan, 2013).
Anti-androgenic Activity in Prostate Cancer : Hydroxyxanthones from plant extracts have demonstrated anti-androgenic activity in androgen receptor-positive prostate cancer LNCaP cells (Shakui et al., 2014).
Antimalarial Activities : The synthesis of 2,7-dihydroxyxanthone from xanthone and its evaluation for antiplasmodial activities against Plasmodium falciparum 3D7 have been investigated, showing promising results (Amanatie, Jumina, Mustofa, & Hanafi, 2018).
Isolation from Natural Sources : Research has isolated various 1-hydroxyxanthones from the roots of plants like Frasera albomarginata and Frasera speciosa (Dreyer & Bourell, 1981).
Antibacterial Activity : Hydroxyxanthones synthesized via cyclization of phenol derivatives showed antibacterial activity against several bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) (Yuanita et al., 2020).
Structural and Energetic Properties : Computational studies have focused on the energetic and structural properties of monohydroxyxanthone isomers, exploring their thermodynamic stability and other chemical properties (Freitas & Silva, 2018).
Antimalarial Optimization : Studies on 3,6-Bis-ω-Diethylaminoalkoxyxanthones have been conducted to enhance their antimalarial activity by modifying the xanthone structure (Kelly et al., 2002).
Neurotrophic Factors Stimulation : 1,3,7-Trihydroxyxanthone derived from Polygalae Radix was found to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures, which may support its potential in treating psychiatric disorders (Yang et al., 2018).
Inhibition of cAMP-Activated Chloride Channel : Hydroxyxanthone was studied as an inhibitor of cAMP-activated apical chloride channel in human intestinal epithelial cells, indicating potential benefits in cholera treatment (Luerang et al., 2012).
Vasorelaxant and Antioxidant Effect : Xanthones isolated from Brazilian medicinal plants showed vasorelaxant and antioxidant activities, important in cardiovascular disease therapy (Capettini et al., 2009).
properties
IUPAC Name |
1-hydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRKUSVMCIOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222157 | |
Record name | 1-Hydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyxanthone | |
CAS RN |
719-41-5 | |
Record name | 1-Hydroxyxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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